molecular formula C16H12F2N2S3 B2998656 3,5-Bis[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazole CAS No. 338772-55-7

3,5-Bis[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazole

Cat. No.: B2998656
CAS No.: 338772-55-7
M. Wt: 366.46
InChI Key: JTWHQAITCCQJOM-UHFFFAOYSA-N
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Description

3,5-Bis[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazole is an organic compound characterized by the presence of a thiadiazole ring substituted with two 4-fluorobenzylsulfanyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazole typically involves the reaction of 4-fluorobenzyl chloride with 3,5-dimercapto-1,2,4-thiadiazole in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

Mechanism of Action

The mechanism of action of 3,5-Bis[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s biological activity may be attributed to its ability to interact with enzymes or receptors, leading to modulation of cellular processes. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

3,5-Bis[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazole can be compared with other thiadiazole derivatives, such as:

The presence of fluorine atoms in this compound makes it unique, as fluorine can significantly influence the compound’s chemical and biological properties, such as increasing its lipophilicity and metabolic stability.

Properties

IUPAC Name

3,5-bis[(4-fluorophenyl)methylsulfanyl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2S3/c17-13-5-1-11(2-6-13)9-21-15-19-16(23-20-15)22-10-12-3-7-14(18)8-4-12/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWHQAITCCQJOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NSC(=N2)SCC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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